Mitiromycin

Description

Historical Context of Mitiromycin Discovery and Isolation

The story of this compound is intrinsically linked to the broader history of the mitomycin family. The first members, mitomycin A and mitomycin B, were discovered in the culture broth of Streptomyces caespitosus in 1956 by Hata and his colleagues. clockss.org This was soon followed by the isolation of mitomycin C, which demonstrated the most potent antitumor activity and has been used as a cancer chemotherapeutic agent for decades. clockss.orgresearchgate.net

In the wake of these major discoveries, researchers intensified their efforts to find other related compounds from microbial sources. This led to the discovery of this compound in 1962 by Lefemine and his co-workers, who isolated it as a minor product from the fermentation broths of Streptomyces verticillatus. clockss.orghku.hk The isolation process from the fermentation culture is complex, requiring meticulous extraction and purification techniques, such as paper and thin-layer chromatography, to separate the various structurally similar mitomycin compounds from one another. researchgate.net

Differentiation of this compound from Related Mitomycin Structures

The mitomycins are defined by a unique core structure featuring three key anticancer functional groups: a quinone, a carbamate (B1207046), and an aziridine (B145994) ring. clockss.org The variations among the different mitomycin analogs arise from different chemical groups attached to this core.

Structural Distinctions and Isomeric Relationships with Mitomycin B

This compound is structurally very similar to mitomycin B. However, they are not isomers but distinct analogs. The absolute configuration of this compound was determined and related to mitomycin B, as this compound can be derived from mitomycin B under basic conditions. nih.gov The primary structural difference lies at position 7 of the mitosane core. This compound possesses a methoxy (B1213986) group at this position, whereas mitomycin B has a hydroxyl group. This distinction, though small, impacts the molecule's chemical properties.

Nomenclature and Clarification of this compound and Mitomycin Analogs

The nomenclature within the mitomycin family can be specific. The parent compounds are typically named "mitomycin" followed by a letter (e.g., A, B, C). clockss.org this compound is a specific, named compound within this broader class, not to be confused with the more clinically prevalent mitomycin C, which possesses an amino group at the C7 position. clockss.orgwikipedia.org The term "mitomycin analogs" is an umbrella term for the entire class of related compounds, including those discovered in nature and those created synthetically. google.comnih.gov

Significance of this compound in Biologically Active Natural Products Research

Natural products have historically been a cornerstone of drug discovery, providing novel chemical scaffolds for therapeutic development. nih.govnih.govscielo.br this compound, while not a clinical drug itself, holds significant importance in natural product research for several reasons:

Understanding Structure-Activity Relationships (SAR): The existence of a suite of natural analogs like this compound, mitomycin A, and mitomycin C provides a perfect natural library for studying how small structural changes affect biological activity. nih.gov Comparing their effects helps scientists understand which parts of the molecule are essential for its function, guiding the design of new, potentially more effective drugs.

Elucidating Biosynthetic Pathways: The isolation of minor analogs and pathway intermediates like this compound is crucial for mapping the complex biosynthetic machinery that Streptomyces uses to build these molecules. Understanding this natural synthesis can open doors to bioengineering and the production of novel compounds.

Inspiring Total Synthesis: The complex, sterically dense structure of the mitomycins has been a long-standing challenge for synthetic chemists. Developing methods to synthesize these molecules in the lab drives innovation in organic chemistry and allows for the creation of designed analogs that cannot be accessed through fermentation. researchgate.net

Providing Novel Bioactive Scaffolds: The pyrrolo[1,2-a]indole core of this compound is a privileged structure in medicinal chemistry. rsc.org The study of this compound and its relatives continues to inspire research into compounds with similar structural motifs for various therapeutic applications.

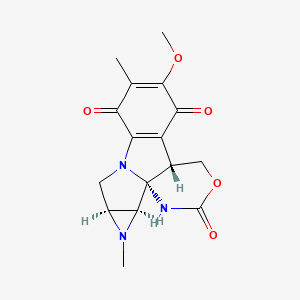

Structure

2D Structure

3D Structure

Properties

CAS No. |

27164-43-8 |

|---|---|

Molecular Formula |

C16H17N3O5 |

Molecular Weight |

331.32 g/mol |

IUPAC Name |

(1S,2S,4S,13S)-10-methoxy-3,9-dimethyl-15-oxa-3,6,17-triazapentacyclo[11.4.0.01,6.02,4.07,12]heptadeca-7(12),9-diene-8,11,16-trione |

InChI |

InChI=1S/C16H17N3O5/c1-6-11(20)10-9(12(21)13(6)23-3)7-5-24-15(22)17-16(7)14-8(18(14)2)4-19(10)16/h7-8,14H,4-5H2,1-3H3,(H,17,22)/t7-,8-,14-,16-,18?/m0/s1 |

InChI Key |

XIEWXZTXSYSEPW-QXXTYPIOSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@]35[C@H]2COC(=O)N5)N4C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C35C2COC(=O)N5)N4C)OC |

Synonyms |

mitiromycin |

Origin of Product |

United States |

Mitiromycin Biosynthesis and Bioengineering

Precursor Incorporation and Biosynthetic Building Blocks

The structural foundation of mitiromycin is assembled from several key metabolic precursors. Early precursor-feeding studies have been instrumental in identifying these fundamental building blocks, which are channeled from primary metabolism into the specialized secondary metabolic pathway of this compound synthesis.

The Central Role of 3-Amino-5-Hydroxybenzoic Acid (AHBA)

The core of the mitosane structure is derived from 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.gov AHBA is a non-proteinogenic amino acid that serves as the starter unit for the biosynthesis of not only mitiromycins but also other classes of antibiotics like ansamycins. wikipedia.orgnih.gov Its formation follows the aminoshikimate pathway, a variant of the shikimate pathway. nih.govnih.gov This specialized pathway utilizes precursors from central carbon metabolism to generate AHBA, which then undergoes condensation with other building blocks to initiate the assembly of the mitosane nucleus. nih.gov The gene for AHBA synthase, a key enzyme in this pathway, has been identified and is crucial for the production of mitiromycins. nih.govnih.gov

Contribution of D-Glucosamine and Other Universal Precursors

Another critical building block for the this compound scaffold is D-glucosamine. nih.govnih.gov This amino sugar, a common component of cellular structures, is incorporated into the mitosane core. nih.gov Specifically, D-glucosamine is synthesized from fructose (B13574) 6-phosphate and glutamine via the hexosamine biosynthesis pathway. wikipedia.org The incorporation of D-glucosamine is a key step that distinguishes the mitosane biosynthetic pathway. nih.gov Beyond AHBA and D-glucosamine, other universal precursors from primary metabolism are also essential. L-methionine serves as a source of a methyl group, and carbamoyl (B1232498) phosphate (B84403) provides a carbamoyl group, both of which are added during the later stages of the biosynthetic process to complete the this compound structure. nih.govresearchgate.net

Mechanistic Insights into Carbamoyl Phosphate and Methionine Integration

Carbamoyl phosphate is a high-energy molecule that participates in both primary and secondary metabolism, including pyrimidine (B1678525) and arginine biosynthesis. nih.gov In this compound biosynthesis, a specific carbamoyltransferase, MmcS, has been identified as responsible for the carbamoylation at the C-10 position of the mitosane core. researchgate.net This step is crucial for the biological activity of the final compound. The carbamoyl phosphate itself is synthesized from glutamine and bicarbonate by the enzyme carbamoyl phosphate synthetase. wikipedia.orgtaylorandfrancis.com

L-methionine, in the form of S-adenosyl-L-methionine (SAM), is the universal methyl group donor in biological systems. In the context of this compound biosynthesis, a methyltransferase is responsible for the O-methylation at the C-7 position of the mitosane ring. researchgate.net This methylation is a key tailoring step that contributes to the diversity and biological activity of the mitomycin family of compounds.

Enzymology and Gene Clusters in this compound Biogenesis

The intricate series of reactions that lead to the formation of this compound are catalyzed by a suite of dedicated enzymes. The genes encoding these enzymes are typically found clustered together on the chromosome of the producing organism, allowing for coordinated regulation of the biosynthetic pathway.

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for this compound production is located within a biosynthetic gene cluster (BGC). In the well-studied mitomycin C producer, Streptomyces lavendulae NRRL 2564, a large gene cluster spanning approximately 55 kilobases and containing 47 genes has been identified as being responsible for mitomycin biosynthesis. nih.gov The identification of this cluster was a significant breakthrough, enabling the functional characterization of individual genes and the elucidation of the biosynthetic pathway. Targeted gene disruption experiments have confirmed the roles of many of these genes in mitomycin production. nih.govnih.gov The organization of these genes into a single cluster is a common feature for the biosynthesis of secondary metabolites in bacteria and facilitates the coordinated expression of the necessary enzymes. frontiersin.org

Enzymatic Pathways for Mitosane Nucleus Assembly

The assembly of the complex mitosane nucleus from its simple precursors is a multi-step enzymatic process. The initial step involves the activation of AHBA by an acyl-AMP ligase called MitE, which then loads AHBA onto a discrete acyl carrier protein (ACP) known as MmcB. nih.govresearchgate.net This ACP-tethered AHBA is then glycosylated with an activated form of D-glucosamine. nih.gov This key C-N bond formation is catalyzed by a glycosyltransferase, MitB, yielding the first committed intermediate of the pathway. nih.govnih.gov Following this initial condensation, a series of enzymatic modifications, including ring formations and redox reactions, are thought to occur to construct the characteristic tetracyclic mitosane core. nih.govenglishlib.org While the early steps involving AHBA activation and glycosylation are becoming clearer, the precise enzymatic mechanisms for the subsequent assembly and tailoring of the mitosane nucleus remain an active area of research. researchgate.net

Functionalization Enzymes and Post-Synthetic Modifications

The core structure of mitomycins undergoes several crucial modifications, known as tailoring or functionalization steps, which are critical for their biological activity. In the producing organism Streptomyces lavendulae, the mitomycin gene cluster encodes several key methyltransferase enzymes that perform these modifications. nih.govresearchgate.net

Three S-adenosyl-L-methionine (SAM)-dependent methyltransferases play pivotal roles:

MmcR : This enzyme acts as a 7-O-methyltransferase. It specifically catalyzes the methylation of the hydroxyl group at the C7 position of both C9β- and C9α-configured 7-hydroxymitomycin precursors. nih.govresearchgate.net The crystal structure of MmcR has been determined, providing insights into its mechanism and a potential template for engineering catalysts to create new mitomycin variants. nih.gov

MitM : This enzyme is responsible for the N-methylation of the aziridine (B145994) nitrogen, a key functional group in the mitomycin scaffold. researchgate.net

MitN : Identified as an aziridine N-methyltransferase, MitN is involved in a parallel biosynthetic pathway. researchgate.netnih.gov It does not directly participate in the formation of the more common mitomycins A and C. Instead, it catalyzes the N-methylation of the aziridine ring on alternative substrates, such as converting 9-epi-mitomycin C to mitomycin E and mitomycin A to mitomycin F. nih.gov

Beyond enzymatic modifications within the cell, this compound itself can be formed through a post-synthetic chemical conversion. Research has shown that this compound is derived from mitomycin B under basic conditions. nih.govjst.go.jp This transformation suggests the involvement of a ketonic intermediate, highlighting that not all structural variations in the mitomycin family are the direct result of enzymatic action. nih.gov

Directed Biosynthesis and Mutasynthesis Approaches for this compound Analogs

Harnessing and manipulating the biosynthetic machinery of Streptomyces offers powerful strategies for generating novel this compound analogs. Directed biosynthesis and mutasynthesis are two prominent bioengineering techniques employed for this purpose.

Strategic Supplementation for Novel Analog Generation

Directed biosynthesis involves supplementing the fermentation medium with synthetic precursors that the microorganism can incorporate into its natural product assembly line. This approach has been successfully applied to Streptomyces caespitosus, a producer of mitomycin C. nih.govjst.go.jp

When the standard fermentation medium is supplemented with various primary amines, the organism produces two new classes of mitomycin analogs, designated as Type I and Type II. nih.govjst.go.jp

Type I Analogs : These compounds are structurally related to mitomycin C and feature the supplemented amine substituted at the C7 position of the mitosane ring.

Type II Analogs : These analogs also possess the C7 amine substitution but have a different stereochemistry, resembling mitomycin B with a hydroxyl group at C9a and a methyl-substituted aziridine. nih.gov

This method has been used to generate a variety of analogs by feeding the culture with different primary amines. Notably, secondary amines are not incorporated by the biosynthetic enzymes. nih.govjst.go.jp

Table 1: Generation of this compound Analogs via Directed Biosynthesis

| Supplemented Precursor (Primary Amine) | Resulting Analog Type(s) |

| Methylamine | Type I & Type II |

| Ethylamine | Type I & Type II |

| Propylamine | Type I & Type II |

| Propargylamine | Type I & Type II |

| 2-Methylallylamine | Type I & Type II |

Impact of Genetic Perturbations on this compound Pathway Regulation

Mutasynthesis, or mutational biosynthesis, involves the deliberate genetic modification of the producing organism to block a specific step in the biosynthetic pathway. The resulting mutant can then be fed synthetic analogs of the blocked intermediate to produce novel compounds.

A key example of this is the targeted genetic perturbation of the mitN gene in Streptomyces lavendulae. researchgate.netnih.gov Researchers created a mutant strain, DHS5373, through an in-frame deletion of mitN. nih.gov The impact of this genetic change was significant:

The production of mitomycins that rely on MitN for their formation was halted.

The strain continued to produce mitomycin A and mitomycin C, confirming that MitN is not essential for their biosynthesis. nih.gov

Crucially, the mutant strain accumulated a new mitomycin analog, 9-epi-mitomycin C . researchgate.netnih.gov

This experiment provided definitive evidence for the function of MitN as an aziridine N-methyltransferase and unequivocally demonstrated the existence of a parallel biosynthetic branch leading to mitomycins with a 9α-stereochemistry. nih.gov The isolation of 9-epi-mitomycin C from the mitN mutant was instrumental in confirming that it is the natural substrate for the MitN enzyme, which converts it to mitomycin E. nih.gov This work exemplifies how precise genetic perturbations can not only clarify complex biosynthetic pathways but also serve as a powerful tool for generating novel chemical entities.

Molecular Mechanism of Action of Mitiromycin and Its Congeners

Bioreductive Activation Pathways at the Molecular Level

The conversion of Mitiromycin from a stable prodrug to a potent DNA alkylating agent is a critical prerequisite for its biological activity. This transformation is achieved through bioreductive pathways that generate reactive intermediates capable of electrophilic attack on nucleophilic sites within the DNA molecule.

Enzymatic Reduction Mechanisms (e.g., NADPH-dependent reductases)

The primary route of this compound activation involves enzymatic reduction of its quinone moiety. A key enzyme implicated in this process is NADPH-cytochrome P450 reductase. nih.govscispace.com This enzyme catalyzes the transfer of electrons from NADPH to the this compound molecule. Under aerobic conditions, this one-electron reduction can lead to a futile cycle where the resulting semiquinone radical reacts with molecular oxygen to regenerate the parent compound and produce reactive oxygen species. However, under hypoxic conditions often found in solid tumors, or through a two-electron reduction, the hydroquinone (B1673460) intermediate is formed, which is the precursor to the active alkylating species. scispace.com The level of NADPH-cytochrome P450 reductase activity in cells can therefore significantly influence their sensitivity to this compound, with decreased enzyme activity being a potential mechanism of drug resistance. nih.gov

Formation of Reactive Intermediates

Upon reduction of the quinone ring to a hydroquinone, a cascade of spontaneous chemical rearrangements is initiated. uleth.ca This process involves the elimination of the methoxy (B1213986) group at the C9a position, leading to the formation of a conjugated iminium ion. This highly electrophilic species is a critical reactive intermediate. The aziridine (B145994) ring, a key structural feature of this compound, becomes activated upon this electronic rearrangement. The opening of this strained ring generates a carbocation at the C1 position, creating a potent electrophilic center. A second electrophilic site is subsequently generated at the C10 position through the loss of the carbamoyl (B1232498) group. These reactive intermediates, being short-lived and highly energetic, rapidly react with available nucleophiles. wikipedia.orglumenlearning.com

DNA Interaction Dynamics and Adduct Formation

Once activated, this compound's reactive intermediates engage in covalent interactions with DNA, leading to the formation of various adducts that are the ultimate effectors of its cytotoxicity.

Specific Alkylation and Cross-linking Processes with DNA

The electrophilic centers on the activated this compound molecule readily attack the nucleophilic sites on DNA bases. The primary target for alkylation is the N2 position of guanine (B1146940). nih.gov The initial reaction typically involves the formation of a monoadduct, where a single this compound molecule is covalently attached to a guanine base. Following this initial alkylation event, the second reactive site on the this compound molecule can react with another nucleophile, leading to the formation of cross-links. These cross-links can occur between two guanine residues on the same DNA strand (intrastrand cross-links) or, more significantly, between guanines on opposite strands (interstrand cross-links). wikipedia.orgyoutube.com

Identification of DNA Binding Sites and Sequence Selectivity

This compound exhibits a discernible preference for certain DNA sequences for its alkylation and cross-linking reactions. The most favored site for the formation of interstrand cross-links is the 5'-CG-3' dinucleotide sequence. nih.gov Monoadducts can also be formed at other guanine-containing sequences. The sequence selectivity is influenced by the local DNA structure and the accessibility of the N2 position of guanine in the minor groove. For instance, decarbamoylmitomycin C, a congener of this compound, shows a preference for 5'-GpC steps for the formation of one of its adduct isomers, while another isomer is favored at CpG steps. nih.gov Furthermore, adducts of 2,7-diaminomitosene, a metabolite of this compound, also exhibit sequence preferences, with one adduct favoring GpC sequences and another favoring GpG sequences. nih.gov

Formation of Interstrand Cross-links (ISCs) and Intrastrand Adducts

The formation of interstrand cross-links (ISCs) is considered the most cytotoxic lesion induced by this compound. researchgate.net These ISCs covalently link the two strands of the DNA double helix, preventing their separation, which is essential for both replication and transcription. wikipedia.orgnih.gov The predominant ISC involves the linkage of the C1 and C10 positions of the this compound molecule to the N2 positions of guanine residues on opposite strands, typically within a 5'-CG-3' context. nih.gov

The table below summarizes the major DNA adducts formed by this compound and its derivatives, as identified through techniques such as mass spectrometry. nih.govnih.gov

| Adduct Type | Description | DNA Target Sequence Preference |

| Monoadducts | A single this compound molecule covalently bound to one DNA base. | Guanine (N2 position) |

| Interstrand Cross-links (ISCs) | A this compound molecule covalently linking two bases on opposite DNA strands. | 5'-CG-3' |

| Intrastrand Cross-links | A this compound molecule covalently linking two bases on the same DNA strand. | 5'-GG-3' |

| 2,7-diaminomitosene (2,7-DAM) Adducts | Adducts formed from a metabolite of this compound. | GpC and GpG sequences |

Impact on Nucleic Acid Metabolism

The profound biological effects of active mitomycins are primarily a consequence of their ability to disrupt nucleic acid metabolism. In stark contrast, this compound's lack of bioactivity means it does not significantly perturb these fundamental cellular processes.

Inhibition of DNA Replication and Repair Mechanisms

Active mitomycins, following bioreductive activation, are potent inhibitors of DNA replication. This inhibition is a direct result of their ability to form covalent adducts with DNA, particularly interstrand cross-links (ICLs). These ICLs physically obstruct the progression of the DNA replication fork, as the helicases and polymerases responsible for unwinding and synthesizing new DNA strands are unable to proceed past the covalently linked strands. This blockage triggers a stall in replication, which, if not resolved by cellular DNA repair mechanisms, can lead to cell cycle arrest and apoptosis.

The formation of these DNA adducts also places a significant burden on the cell's DNA repair machinery. Pathways such as nucleotide excision repair (NER), homologous recombination (HR), and Fanconi anemia (FA) are activated in an attempt to remove the mitomycin-induced lesions. However, the complexity and toxicity of ICLs often overwhelm these repair systems, contributing to the cytotoxic effects of the drug.

This compound, due to its inability to undergo the necessary activation to form an alkylating agent, does not form covalent bonds with DNA. Consequently, it does not induce the formation of ICLs or other DNA adducts. As a result, this compound has no direct inhibitory effect on DNA replication or the activation of DNA repair pathways. Its molecular structure precludes the chemical reactions that are fundamental to the activity of its congeners.

Effects on Transcription and RNA Synthesis

Conversely, this compound does not affect transcription or RNA synthesis. Lacking the ability to bind to and damage the DNA template, it does not present an obstacle to RNA polymerase. Therefore, the cellular machinery responsible for transcribing genes into RNA remains fully functional in the presence of this compound.

| Feature | This compound | Active Mitomycins (e.g., Mitomycin C) |

| Bioreductive Activation | Does not undergo efficient bioreductive activation. | Undergoes bioreductive activation to form a reactive electrophile. |

| DNA Alkylation | Does not alkylate DNA. | Alkylates DNA, forming monoadducts and interstrand cross-links. |

| Inhibition of DNA Replication | No significant inhibition. | Potent inhibition due to the formation of DNA cross-links. |

| Induction of DNA Repair | Does not induce DNA repair pathways. | Induces a robust DNA damage response and repair pathways. |

| Inhibition of Transcription | No significant inhibition. | Can inhibit transcription at higher concentrations due to DNA damage. |

Comparative Analysis of this compound's Distinct Molecular Interactions

The dramatic difference in biological activity between this compound and its active congeners can be attributed to specific molecular and structural features that govern their interaction with DNA.

Structural Features Dictating Biological Activity Divergence from Active Mitomycins

The biological inactivity of this compound is a direct consequence of its chemical structure, which differs from active mitomycins in ways that prevent its conversion into a DNA alkylating agent. One of the most critical structural features for the activity of compounds like Mitomycin C is the presence of a carbamate (B1207046) group at the C10 position of the mitosane core. This group acts as a good leaving group following the bioreductive activation of the quinone ring.

The bioreductive activation of Mitomycin C, typically initiated by cellular reductases, transforms the quinone into a hydroquinone. This electronic rearrangement facilitates the spontaneous elimination of the C10 carbamate group, leading to the formation of a reactive electrophilic iminium ion. This intermediate is then susceptible to nucleophilic attack by DNA, initiating the alkylation process. A second alkylation event, often involving the aziridine ring, can then lead to the formation of the highly cytotoxic interstrand cross-links.

This compound is derived from Mitomycin B under basic conditions. Its structure is characterized by a rearranged mitosane skeleton that lacks the key functional groups in the correct configuration required for the cascade of reactions that lead to DNA alkylation. Specifically, alterations in the substituents and stereochemistry around the core structure of this compound render it a poor substrate for the necessary bioreductive activation. Even if some reduction of the quinone were to occur, the subsequent steps of forming a reactive alkylating species are sterically and electronically disfavored. This inherent chemical stability is the fundamental reason for this compound's lack of biological activity.

| Compound | C10 Substituent | Bioreductive Activation | DNA Cross-linking | Biological Activity |

| This compound | - | Inefficient/Blocked | No | Inactive |

| Mitomycin C | Carbamate | Efficient | Yes | Active |

Chemical Synthesis and Analog Development of Mitiromycin Scaffolds

Total Synthesis Strategies for Mitiromycin and Mitosane Core

The total synthesis of this compound and the foundational mitosane core has been a subject of extensive research, leading to a variety of innovative strategies. These approaches often need to address the construction of the strained tricyclic ring system, the installation of multiple stereocenters, and the introduction of sensitive functional groups.

Retrosynthetic analysis is a powerful technique for planning complex organic syntheses by breaking down the target molecule into simpler, more readily available starting materials. wikipedia.orgamazonaws.com For the mitosane core, a common retrosynthetic approach involves the disconnection of the aminal moiety, which is often one of the most sensitive parts of the molecule. beilstein-journals.org This strategy was notably employed in the first total synthesis of a mitomycin. beilstein-journals.org

A logical retrosynthetic blueprint for this compound would simplify the complex structure into more manageable precursors. Key disconnections often focus on the formation of the eight-membered ring and the strategic introduction of the aziridine (B145994) and carbamate (B1207046) functionalities. One prominent strategy involves an intramolecular Michael addition to form the eight-membered ring, a key feature of the mitosane skeleton. beilstein-journals.org

Alternative approaches have also been explored. For instance, a strategy developed by Reissig's group focused on an 8-endo-dig cyclization using samarium iodide to construct the benzazocenol ring system, a critical intermediate for the synthesis of mitiromycins. beilstein-journals.org Another innovative method involved a crisscross annulation cascade reaction, initiated by the electrochemical removal of a tosyl group, to build a key intermediate. beilstein-journals.org

The this compound molecule contains several chiral centers, and their precise stereochemical control is paramount for biological activity. nih.gov The development of stereoselective synthetic methods is therefore a critical aspect of any total synthesis. ethz.chmdpi.comnih.gov Asymmetric synthesis, which aims to prepare a single enantiomer of the final product, can be achieved through various techniques, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

In the context of this compound synthesis, enantioselective methods have been employed to establish the correct stereochemistry of the chiral centers. For example, some synthetic routes have utilized enantioselective peptide-mediated conjugate addition of azide to introduce the aziridine precursor, although with varying degrees of success in achieving high enantiomeric excess. beilstein-journals.org The stereoselectivity of reactions such as dihydroxylation is also a crucial consideration, with the stereochemical outcome often influenced by the existing stereocenters within the molecule. researchgate.net The absolute configuration of chiral centers is a determining factor in the biological function of the molecule, underscoring the importance of precise stereochemical control throughout the synthesis. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key strategy for investigating the structure-activity relationships and developing new agents with improved efficacy and selectivity. nih.govnih.govresearchgate.net These modifications target various parts of the this compound scaffold to probe their role in the molecule's biological mechanism.

The C-7 position of the mitomycin scaffold has been a frequent target for modification. The amino group at this position provides a convenient handle for the attachment of various substituents to explore their impact on activity. Dimeric mitomycins have been synthesized by tethering two mitomycin units at the C-7 amino position. nih.gov

The aziridine ring is another critical functional group that has been the focus of analog development. This strained ring is believed to be essential for the DNA alkylating activity of mitomycins. researchgate.net However, studies on derivatives lacking the C1-C2 aziridine ring have shown that these compounds can still exhibit inhibitory effects, suggesting a more complex structure-activity relationship than initially thought. nih.govnih.gov The synthesis of C-glycosyl-aminoethyl sulfide derivatives through the regioselective ring opening of a chiral aziridine represents another avenue for creating novel analogs with potential biological activity. mdpi.com

Dimeric compounds, where two active drug molecules are linked together, have emerged as a promising strategy in drug design. In the case of this compound, dimeric conjugates have been synthesized with the aim of enhancing DNA cross-linking activity. nih.gov These dimers can be constructed by linking two mitomycin units at various positions, including the C-7 amino group or the N-1a position of the aziridine ring. nih.gov

The nature of the linker and the point of attachment have been shown to significantly influence the efficiency of DNA cross-linking. nih.gov For instance, a novel mitomycin dimer connected by an eight-membered cyclic disulfide has been synthesized and shown to generate significantly higher levels of DNA interstrand cross-links compared to its monomeric counterpart. researchgate.net The selective synthesis of different dimeric forms, such as parallel and antiparallel dimers, can be controlled by the reaction conditions. nih.gov

Mitosene and indoloquinone structures represent simplified analogs of the this compound core and have been synthesized to understand the minimal structural requirements for biological activity. The synthesis of 7-methoxy-1-(N-pyrrolidino)mitosene and its methiodide was undertaken to explore potential bifunctional alkylating agents based on the indoloquinone chromophore. nih.gov While these specific compounds showed limited activity in certain assays, they contributed to the understanding of the structural features necessary for the desired biological effect. nih.gov The synthesis of 1,2-aziridinomitosenes has also been pursued using key transformations like the Buchwald-Hartwig cross-coupling. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Correlation of Structural Modifications with Molecular Target Engagement

The primary molecular target of this compound and its analogs is DNA. The compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to mono-adducts and, more significantly, interstrand cross-links (ICLs). These ICLs prevent the separation of DNA strands, thereby blocking replication and transcription and ultimately leading to cell death. nih.gov The efficiency and nature of this DNA engagement are highly dependent on the specific structural features of the this compound scaffold.

C7 Position Substituents: The C7 position of the this compound scaffold has been a major focus for modification to improve target engagement and potency. Studies on a series of N7-phenyl-substituted Mitomycin C analogs showed that the lipid-water distribution coefficient (lipophilicity) was a significant factor in determining antitumor potency. nih.gov This suggests that the ability of the analog to diffuse through cell membranes and access its DNA target is a critical determinant of its activity. nih.gov In another study, N7-substituted analogs with sugar moieties were synthesized. nih.gov The biological activity was found to be highly dependent on the spacer linking the sugar to the this compound core. An analog with a phenolic spacer (MC-77) exhibited greater antitumor activity than the parent Mitomycin C, whereas an analog with a butanoic acid spacer (MC-62) was significantly less potent. nih.gov This demonstrates that modifications at the C7 position can modulate the molecule's properties to enhance or decrease its engagement with cellular targets.

Interactive Data Table: C7-Substituted this compound Analogs and Activity

| Analog | C7-Substituent | Spacer Type | Relative Antitumor Activity |

| Mitomycin C | -NH2 | N/A | Baseline |

| MC-77 | Tetra-O-acetylglucopyranosyl | Phenolic | Greater than Mitomycin C nih.gov |

| MC-62 | 2-acetamide-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl | Butanoic Acid | Less than Mitomycin C nih.gov |

| N7-phenyl analogs | Various phenyl groups | Direct N-phenyl | Activity correlated with lipophilicity nih.gov |

| N7-pyrazolyl analog | Pyrazolyl group | Direct N-heterocycle | More active than Mitomycin C nih.gov |

Investigation of Functional Group Contributions to Biochemical Activity

The biochemical activity of this compound analogs is a composite of several factors, including their susceptibility to reductive activation, their lipophilicity, and their intrinsic reactivity towards DNA. SAR studies have helped to dissect the contribution of key functional groups to these properties.

Quinone Ring: The quinone moiety is essential for the bioreductive activation of mitiromycins. The molecule is relatively inert until the quinone is reduced to a hydroquinone (B1673460), which initiates a cascade of electronic rearrangements that expose the alkylating functionalities. yale.edu The ease of this reduction is measured by the quinone reduction potential (E1/2). A comprehensive study of 30 Mitomycin C and Mitomycin A analogs found a statistically significant correlation between antitumor activity and the quinone reduction potential. nih.gov Analogs that were more easily reduced (higher E1/2) were generally more potent. nih.gov This directly links the electronic properties of the quinone functional group to the biochemical activation and subsequent cytotoxicity of the compound. For Mitomycin C analogs specifically, the reduction potential was the primary correlating factor for activity. nih.gov

C10 Carbamate Group: The carbamate group at the C10 position also plays a crucial role in the molecule's activity. It acts as a leaving group during the activation cascade, facilitating the formation of a reactive quinone methide intermediate that alkylates DNA. The analog decarbamoyl mitomycin C (DMC), which lacks this carbamate group and has a hydroxyl group instead, is still active but displays different properties. yale.edu While both MC and DMC produce ICLs, DMC is noted to be less efficient at forming these cross-links compared to MC under certain conditions. nih.govyale.edu This demonstrates that the carbamate is a key functional group for efficient bifunctional alkylation of DNA, and its absence alters the primary cytotoxic mechanism.

Interactive Data Table: Physicochemical Properties and this compound Analog Activity

| Analog Type | Key Functional Group/Property | Correlation with Antitumor Activity in vitro |

| Mitomycin C Analogs | Quinone Reduction Potential (E1/2) | Positive correlation; more easily reduced analogs are more potent. nih.gov |

| Mitomycin A Analogs | Lipophilicity (Log P) | Positive correlation; more lipophilic analogs are more potent. nih.gov |

| Decarbamoyl Mitomycin C | C10-Hydroxyl (vs. Carbamate) | Reduced efficiency of DNA cross-linking. yale.edu |

| N7-Aryl Analogs | Lipophilicity (π) | Positive correlation; lipophilicity is a key factor for potency. nih.gov |

Chemical Biology Approaches for this compound Research

Chemical biology provides powerful tools to dissect the complex mechanisms of action of natural products like this compound. By designing and synthesizing specialized molecular probes and variants, researchers can elucidate specific molecular interactions and cellular pathways affected by the compound.

Development of Chemical Probes for Molecular Target Elucidation

While DNA is the established primary target of this compound, the full spectrum of its cellular interactors and off-targets is not completely understood. Chemical probes are designed to identify these binding partners and validate target engagement within a complex cellular environment. A typical chemical probe incorporates three key features: the core pharmacophore (the this compound scaffold), a photoreactive group for covalent attachment, and a reporter tag for detection and enrichment.

Photoaffinity Labeling (PAL) Probes: A this compound-based photoaffinity probe could be synthesized by incorporating a photoreactive group, such as a diazirine or benzophenone, at a position that does not disrupt its core activity, potentially on a C7-substituent. researchgate.netnih.gov Upon exposure to UV light, this group forms a highly reactive carbene or nitrene, which covalently cross-links the probe to any nearby binding proteins. researchgate.net The probe would also contain a reporter tag, like biotin or an alkyne handle for "click" chemistry, allowing for the subsequent isolation of the probe-protein complexes using affinity chromatography (e.g., streptavidin beads). nih.gov The captured proteins can then be identified by mass spectrometry, revealing a snapshot of the this compound interactome. While specific this compound PAL probes are not yet widely reported in the literature, this approach holds great promise for identifying proteins involved in this compound transport, metabolism, and the DNA damage response.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would create a fluorescent probe, enabling the visualization of its subcellular localization and accumulation using fluorescence microscopy. nih.govnih.gov This could provide valuable information on how efficiently this compound analogs penetrate the cell and nuclear membranes to reach their DNA target. The design of such a probe would require careful selection of the attachment point and the fluorophore to ensure that the biological activity of the this compound core is not compromised. These probes could be used in real-time imaging studies to monitor drug uptake and distribution in living cells. researchgate.net

Application of Synthetic this compound Variants in Mechanistic Studies

The total synthesis of this compound and its analogs allows for the creation of variants specifically designed to answer mechanistic questions that would be impossible to address with the natural product alone.

Mechanistically "Locked" Analogs: Synthetic chemistry can be used to create this compound variants that are "locked" in a particular state or are incapable of completing a specific step in the activation pathway. For example, analogs where the quinone cannot be reduced or where the C10 carbamate cannot be eliminated could be synthesized. Studying the biological activity (or lack thereof) of these compounds would provide direct evidence for the role of each step in the mechanism of action.

Probing DNA Repair Pathways: Synthetic this compound analogs that form structurally distinct DNA adducts are invaluable tools for studying the cellular mechanisms of DNA repair. nih.gov As noted, MC and DMC produce different stereoisomers of the DNA interstrand cross-link. nih.gov By treating cells with these specific synthetic variants and monitoring the recruitment of DNA repair proteins, researchers can investigate how the cell recognizes and repairs different forms of DNA damage. mdpi.comnih.govsemanticscholar.org For example, comparing the cellular response to a variant that only forms monoadducts versus one that efficiently forms ICLs can help to deconvolute the signaling pathways initiated by each type of lesion. This approach allows for a precise interrogation of the complex DNA damage response network that is critical to both the therapeutic effect of this compound and the mechanisms of resistance.

Q & A

Basic Research Questions

Q. What are the established molecular targets of Mitiromycin, and how do experimental protocols validate these interactions?

- Methodological Answer: Target identification typically involves biochemical assays (e.g., competitive binding studies) and structural analysis (X-ray crystallography or cryo-EM). For this compound, validate interactions using dose-response curves in cell-free systems (e.g., IC₅₀ determination) and confirm specificity via gene knockout models (CRISPR/Cas9) .

- Key Data: Include binding affinity (Kd), inhibition constants, and structural resolution metrics (Ångström scale) in results .

Q. How can researchers optimize this compound synthesis protocols to ensure reproducibility across laboratories?

- Methodological Answer: Document synthetic pathways with explicit stoichiometric ratios, purification methods (HPLC retention times, purity ≥95%), and characterization data (NMR, HRMS). Use IUPAC nomenclature and cross-reference established protocols from peer-reviewed repositories (e.g., Beilstein Journal of Organic Chemistry) .

- Reproducibility Tip: Provide raw spectral data in supplementary materials and specify batch-to-batch variability .

Q. What standardized in vitro assays are recommended for assessing this compound’s cytotoxicity and therapeutic index?

- Methodological Answer: Use cell viability assays (MTT, ATP-luminescence) with triplicate technical replicates and include positive/negative controls. Calculate therapeutic index as IC₅₀ (cancer cells)/IC₅₀ (normal cells). Validate using orthogonal methods (e.g., apoptosis markers via flow cytometry) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be analyzed in meta-analyses?

- Methodological Answer: Apply systematic review frameworks (PRISMA guidelines) to identify bias sources (e.g., cell line heterogeneity, dosage variations). Use statistical tools (random-effects models) to quantify heterogeneity (I² statistic) and perform sensitivity analyses .

- Example: If Study A reports apoptosis induction (p < 0.01) but Study B finds necrosis dominance, re-analyze raw data for confounding variables (e.g., incubation time, serum concentration) .

Q. What experimental designs are optimal for resolving conflicting pharmacokinetic data on this compound’s bioavailability?

- Methodological Answer: Conduct cross-species pharmacokinetic studies (rodent vs. primate) with LC-MS/MS quantification. Control for variables like diet, metabolic enzyme activity (CYP450 profiling), and sampling intervals. Use compartmental modeling (e.g., NONMEM) to predict human bioavailability .

- Data Conflict Resolution: Compare AUC0–24h and Cmax across studies; assess bioanalytical method validation parameters (e.g., LLOQ, matrix effects) .

Q. How can multi-omics approaches resolve discrepancies in this compound’s resistance mechanisms?

- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify resistance markers. Validate candidate pathways (e.g., efflux pumps, DNA repair) using isogenic resistant cell lines and siRNA knockdown .

- Case Study: If proteomic data implicate ABC transporters but transcriptomics show no upregulation, validate via functional assays (e.g., rhodamine-123 efflux) .

Q. What statistical frameworks are best suited for analyzing non-linear dose-response relationships in this compound combination therapies?

- Methodological Answer: Use Bliss independence or Chou-Talalay synergy models to quantify combination effects. Report confidence intervals for synergy scores (e.g., CI < 1 indicates synergy) and validate with mechanistic studies (e.g., target engagement assays) .

- Pitfall Avoidance: Avoid arbitrary threshold classifications (e.g., "synergistic" vs. "additive"); instead, report continuous synergy metrics .

Methodological Guidelines

- Data Reporting : Follow STREGA/MIQC guidelines for omics data and MIAME standards for microarray experiments .

- Ethical Reproducibility : Publish raw data in repositories like Figshare or Zenodo, ensuring FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Pre-register hypotheses (e.g., Open Science Framework) to distinguish exploratory vs. confirmatory findings .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.